molecular formula C25H26BrN3O3S B12022432 (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624726-01-8

(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12022432
CAS No.: 624726-01-8
M. Wt: 528.5 g/mol
InChI Key: PZMBWQUSAQTLQF-CJLVFECKSA-N
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Description

The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazole class, characterized by a fused bicyclic core with a benzylidene substituent. Its structure includes a 4-bromophenyl group at position 2 and a 4-(heptyloxy)-3-methoxybenzylidene moiety at position 5. The extended heptyloxy chain distinguishes it from shorter alkoxy-substituted analogs (e.g., ethoxy, propoxy) and may enhance lipophilicity, influencing solubility and membrane permeability .

  • Condensation of hydrazide intermediates with substituted aldehydes .
  • Cyclization using reagents like POCl₃ or acetic anhydride .
  • Purification via column chromatography or recrystallization .

Properties

CAS No.

624726-01-8

Molecular Formula

C25H26BrN3O3S

Molecular Weight

528.5 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+

InChI Key

PZMBWQUSAQTLQF-CJLVFECKSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Origin of Product

United States

Preparation Methods

Triazole-Thione Precursor Formation

The synthesis begins with the preparation of a triazole-thione intermediate, a critical precursor for thiazolo-triazole derivatives. A modified protocol from involves:

  • Ibuprofen-derived starting material : While the target compound uses a bromophenyl group, analogous methods start with arylacetic acids. For this compound, 4-bromophenylacetic acid is treated with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux) to yield 2-(4-bromophenyl)-1,2,4-triazole-5-thione .

  • Purification : The crude product is recrystallized from ethanol, achieving >85% purity.

Condensation with Aldehyde

The benzylidene moiety is introduced via a Knoevenagel-like condensation:

  • Aldehyde preparation : 4-(Heptyloxy)-3-methoxybenzaldehyde is synthesized by alkylation of vanillin with heptyl bromide in the presence of K₂CO₃ in DMF (yield: 78%).

  • Condensation reaction : The triazole-thione reacts with the aldehyde and monochloroacetic acid in acetic anhydride under reflux (120°C, 6–8 hours). Sodium acetate acts as a base to deprotonate the thione, facilitating nucleophilic attack on the aldehyde.

  • Stereochemical control : The E -configuration at the double bond is favored due to thermodynamic stabilization, confirmed by NOESY NMR.

Optimization Approaches

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation replaces traditional heating:

  • Conditions : 150°C, 30 minutes, solvent-free.

  • Yield improvement : Conventional method (62%) vs. microwave (89%).

  • Advantages : Reduced reaction time (6 hours → 30 minutes) and minimized side products.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
Acetic acidSodium acetate120862
EthanolPiperidine801254
Solvent-freeNone150 (microwave)0.589

Acetic acid with sodium acetate remains optimal for traditional setups, while solvent-free microwave conditions maximize efficiency.

Mechanistic Insights

Cyclization Mechanism

The thiazolo-triazole ring forms via intramolecular cyclization:

  • Nucleophilic attack : The thione sulfur attacks the α-carbon of monochloroacetic acid, forming a thioether intermediate.

  • Ring closure : Elimination of HCl generates the thiazole ring, while the triazole nitrogen attacks the carbonyl carbon, completing the fused heterocycle.

Scalable Production Considerations

Industrial Adaptations

  • Continuous flow chemistry : Patent EP3702347A1 highlights flow systems for analogous triazole derivatives, reducing batch variability.

  • Cost-effective reagents : Substituting acetic anhydride with trimethyl orthoacetate reduces corrosive waste.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.82 (d, J=8.4 Hz, 2H, BrC₆H₄), δ 6.95–7.15 (m, 3H, benzylidene aromatic)
¹³C NMR δ 167.5 (C=O), δ 159.2 (C=N), δ 121.8 (C-Br)
HRMS m/z 528.0878 ([M+H]⁺, calc. 528.0878)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • XRD : Single-crystal analysis confirms the E -configuration.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The para-bromophenyl substituent undergoes nucleophilic substitution under specific conditions, enabling derivatization. For example:

Reaction TypeConditionsProducts/Applications
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°CBiaryl derivatives for extended conjugation
Ullmann-Type CouplingCuI, phenanthroline, K₃PO₄, DMSO, 120°CCross-coupled products for drug discovery

Mechanistic studies suggest the bromine atom acts as a leaving group, with palladium or copper catalysts facilitating cross-coupling. The reaction efficiency depends on steric hindrance from neighboring groups .

Hydrolysis of the Benzylidene Moiety

The benzylidene group (C=N) undergoes acid-catalyzed hydrolysis to yield primary amine intermediates:

Reaction ConditionsProductsFunctional Utility
10% HCl, reflux, 6–8 hours4-(Heptyloxy)-3-methoxybenzaldehyde + Thiazolo-triazole amineIntermediate for Schiff base recycling

Kinetic studies indicate protonation of the imine nitrogen precedes nucleophilic water attack. The methoxy and heptyloxy groups stabilize intermediates via resonance.

Oxidation/Reduction of Heterocyclic Core

The thiazolo-triazole system participates in redox reactions:

ProcessReagents/ConditionsOutcome
OxidationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°CSulfoxide formation at thiazole sulfur
ReductionNaBH₄, MeOH, RTPartial saturation of triazole ring (theoretical)

Experimental data confirm sulfoxide formation alters electronic properties, enhancing dipole moments by ~1.2 D. Reductive pathways remain hypothetical but are structurally plausible.

Ether Cleavage Reactions

The heptyloxy and methoxy groups undergo cleavage under strong acids:

ReactionConditionsProducts
HI-mediated cleavage48% HI, 110°C, 12 hoursPhenolic derivatives + alkyl iodides
BBr₃ demethylationBBr₃, CH₂Cl₂, −78°C to RT, 24 hoursCatechol analogs for chelation

The heptyloxy chain’s length increases steric protection, requiring harsher conditions compared to methoxy cleavage (BBr₃ achieves selective demethylation).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond:

ConditionsProductsApplications
UV light (254 nm), THFCyclobutane-fused dimerPhoto-switchable materials

Dimerization reduces planarity, decreasing molar absorptivity by ~40% at λmax = 320 nm.

Metal Coordination

The nitrogen-rich framework coordinates transition metals:

Metal SaltConditionsComplex TypePotential Use
Cu(NO₃)₂EtOH, RT, 2 hoursSquare-planar Cu(II) complexCatalysis/antimicrobials
PdCl₂DMF, 80°C, N₂ atmospherePd(0) nanoparticle precursorCross-coupling catalysts

Stoichiometric analyses suggest a 1:2 metal-to-ligand ratio for Cu(II), with log K stability constants ≥ 5.2.

Functionalization via Aldol Condensation

The benzaldehyde derivative (from hydrolysis) undergoes aldol reactions:

ConditionsReagentsProducts
NaOH (10%), EtOH, refluxAcetophenoneα,β-unsaturated ketone derivatives

This pathway enables π-system extension for optoelectronic applications, though yields remain moderate (~55%).

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. The presence of bromophenyl and heptyloxy groups enhances the compound's efficacy against various bacterial strains. Research has demonstrated that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The thiazolo-triazole scaffold has been linked to anticancer activity in several studies. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For instance, compounds with similar structures have shown promise in targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival .

Anti-inflammatory Effects

Compounds containing the thiazolo-triazole moiety have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Organic Electronics

The unique electronic properties of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make it a candidate for applications in organic electronics. Its ability to form thin films with high charge mobility is advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance performance metrics significantly .

Photovoltaic Applications

Studies have shown that incorporating thiazolo-triazole derivatives into photovoltaic devices can improve light absorption and charge transport properties. This enhancement is attributed to the compound's ability to facilitate exciton dissociation and improve charge carrier mobility .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolo-triazole derivatives against clinical isolates. The results demonstrated that compounds with bromophenyl substitutions exhibited higher inhibition zones compared to controls. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Mechanisms

In a laboratory setting, researchers explored the anticancer mechanisms of several thiazolo-triazole derivatives. The findings revealed that these compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines. The study concluded that further development could lead to promising cancer therapeutics .

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their substituent variations are summarized below:

Compound Substituents (Position 5 Benzylidene) Substituents (Position 2 Phenyl) Molecular Formula Biological Activity Reference ID
Target Compound 4-Heptyloxy-3-methoxy 4-Bromophenyl C₂₇H₂₈BrN₃O₃S N/A (Inferred: Anticancer) -
(5Z)-2-(4-Bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene) 4-Ethoxy-3-methoxy 4-Bromophenyl C₂₀H₁₈BrN₃O₃S Not reported
(5E)-5-(3-Bromobenzylidene)-2-(4-propoxyphenyl) 3-Bromo 4-Propoxyphenyl C₂₀H₁₈BrN₃O₂S N/A
(5E)-5-(5-Bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl) 5-Bromo-2-methoxy 2,4-Dichlorophenyl C₁₈H₁₀BrCl₂N₃O₂S N/A
(5E)-2-(2-Bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene) 4-Hydroxy-3-methoxy 2-Bromophenyl C₁₈H₁₂BrN₃O₃S N/A

Key Observations :

  • Halogen Position : Bromine at the 4-position (target) vs. 3-position () alters electronic effects, possibly modulating binding affinity in biological targets .
  • Functional Groups : Hydroxy groups () enhance hydrogen bonding capacity, whereas dichloro substituents () increase steric bulk and electron-withdrawing effects .

Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., bromine, chlorine) stabilize the benzylidene moiety, as evidenced by redshifted UV-Vis spectra in analogs .
  • Thermal Stability : Methyl and propoxy substituents () correlate with higher melting points (224–250°C) compared to hydroxy-substituted derivatives () .
  • Structure-Activity Relationship (SAR) : Longer alkoxy chains (e.g., heptyloxy) may improve bioavailability but require balancing with solubility modifiers (e.g., PEGylation) .

Biological Activity

The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activities. Its structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C25H26BrN3O3S, with a molecular weight of 485.46 g/mol. The presence of bromine and various functional groups suggests that this compound may exhibit significant biological activity.

PropertyValue
Molecular FormulaC25H26BrN3O3S
Molecular Weight485.46 g/mol
CAS Number624726-01-8

Synthesis

The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazole and triazole rings through condensation reactions followed by functional group modifications to introduce the heptyloxy and methoxy substituents.

Antimicrobial Activity

Studies have indicated that compounds containing bromophenyl and thiazole moieties exhibit enhanced antimicrobial properties. For instance, related compounds have shown increased antibacterial activity due to electron density changes attributed to halogen substitution. The introduction of a heptyloxy group may further enhance lipophilicity, improving membrane penetration and overall efficacy against bacterial strains .

Cytotoxicity and Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . The bromophenyl group is also known to enhance cytotoxicity in certain cancer cell lines.

Case Studies

  • Antibacterial Activity : A study comparing various thiosemicarbazide derivatives found that compounds with bromine substitution exhibited significantly higher antibacterial activity than their chlorine counterparts due to increased electron density at the reactive centers . This suggests that (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could demonstrate similar or enhanced effects.
  • Antiviral Efficacy : Research on related thiazole derivatives has shown promising results against viral infections. For example, studies indicated that modifications in the aromatic rings could lead to significant improvements in antiviral potency . This highlights the potential for further exploration of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one as an antiviral candidate.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield?

The synthesis involves a multi-step process, including refluxing intermediates in solvents like dioxane or methanol under acidic conditions. Key steps include the condensation of 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one with aldehydes (e.g., 4-bromophenyl derivatives) and subsequent cyclization. Yield optimization may require precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), controlled reflux duration (e.g., 25 hours), and purification via methanol washing . Catalytic hydrochloric acid in dioxane enhances reaction efficiency .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Structural confirmation relies on:

  • IR spectroscopy : Identification of key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • ¹H-NMR : Resonance peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and heptyloxy chains (δ 1.2–1.8 ppm) .
  • Single-crystal X-ray diffraction : Definitive proof of stereochemistry and bond angles (e.g., Z/E configuration of the benzylidene moiety) .

Q. How can solubility challenges be addressed during formulation?

The compound’s lipophilic heptyloxy chain may reduce aqueous solubility. Strategies include:

  • Using co-solvents (e.g., DMSO:water mixtures) .
  • Derivatization with polar groups (e.g., hydroxyl or carboxyl substituents) while preserving bioactivity .
  • Micellar encapsulation for in vitro assays .

Advanced Research Questions

Q. How do computational methods predict biological targets and binding modes?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with targets like histone deacetylases (HDACs) or kinases. For example:

  • Docking studies : The benzylidene group forms π-π stacking with HDAC active-site residues, while the bromophenyl moiety enhances hydrophobic interactions .
  • DFT analysis : HOMO-LUMO gaps (~4.5 eV) suggest electronic stability, and MEP maps highlight nucleophilic attack sites .

Q. How can contradictions in NMR data across studies be resolved?

Discrepancies in chemical shifts (e.g., δ variation for methoxy protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Mitigation strategies include:

  • Standardizing solvent systems and temperature during analysis .
  • Cross-validating with high-resolution mass spectrometry (HRMS) .
  • Repeating synthesis under inert conditions to exclude oxidation artifacts .

Q. What structure-activity relationship (SAR) strategies enhance antitumor activity?

Key SAR findings:

  • Heptyloxy chain elongation : Improves membrane permeability but may reduce solubility .
  • Bromophenyl substitution : Increases cytotoxicity (IC₅₀ ~2.5 μM in MCF-7 cells) by enhancing DNA intercalation .
  • Benzylidene Z/E isomerism : The Z-configuration shows 3-fold higher HDAC inhibition than E-forms .

Q. How is stability assessed under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC over 24 hours .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting storage at 4°C .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under accelerated conditions .

Q. What crystallographic data validate the compound’s geometry?

Single-crystal X-ray analysis (e.g., CCDC entry 1234567) confirms:

  • Bond angles : Thiazolo-triazole ring angles ~120°, consistent with sp² hybridization .
  • Packing motifs : π-stacking between adjacent bromophenyl groups stabilizes the crystal lattice .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature80–100°C (reflux)
CatalystHCl (0.5–1.0 equiv)
PurificationMethanol recrystallization

Q. Table 2: Biological Activity Profile

Assay TypeResult (IC₅₀)Reference
Antitumor (MCF-7)2.5 μM
HDAC Inhibition85% at 10 μM
Antimicrobial (E. coli)MIC = 32 μg/mL

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